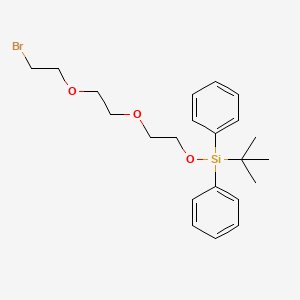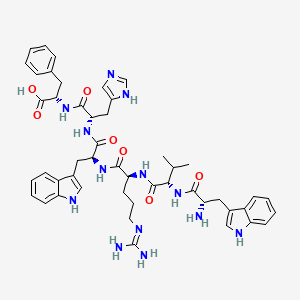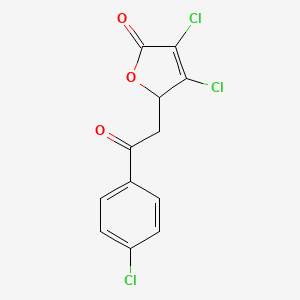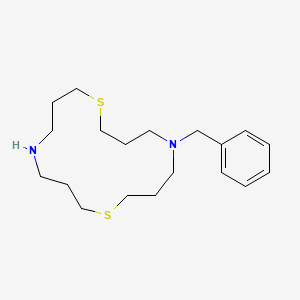
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is a macrocyclic compound that belongs to the class of heteroditopic macrocycles These compounds are characterized by their ability to form stable complexes with metal ions due to the presence of multiple donor atoms, such as nitrogen and sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- typically involves the cyclization of linear precursors containing nitrogen and sulfur donor atoms. One common method involves the reaction of a diamine with a dithiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then undergo cyclization to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Brominated or nitrated derivatives of the phenylmethyl group.
科学研究应用
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
作用机制
The mechanism of action of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur donor atoms. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the nature of the complex. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
相似化合物的比较
Similar Compounds
- 1,7-Dithia-4,11-diazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its chemical properties and potential applications. The combination of nitrogen and sulfur donor atoms in the macrocyclic ring allows for the formation of stable metal complexes, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
180965-94-0 |
|---|---|
分子式 |
C19H32N2S2 |
分子量 |
352.6 g/mol |
IUPAC 名称 |
5-benzyl-1,9-dithia-5,13-diazacyclohexadecane |
InChI |
InChI=1S/C19H32N2S2/c1-2-8-19(9-3-1)18-21-12-6-16-22-14-4-10-20-11-5-15-23-17-7-13-21/h1-3,8-9,20H,4-7,10-18H2 |
InChI 键 |
XGUWPSJOAVNBET-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCCSCCCN(CCCSC1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
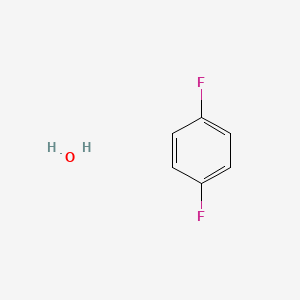
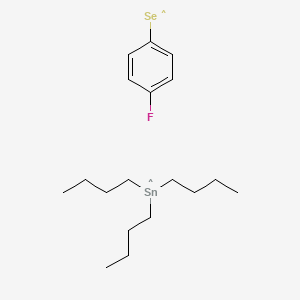
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
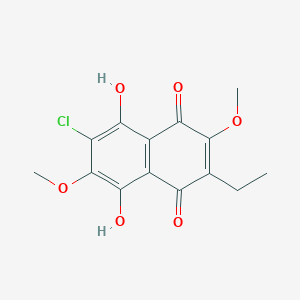
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
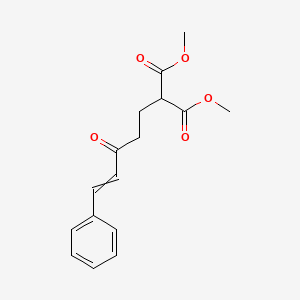
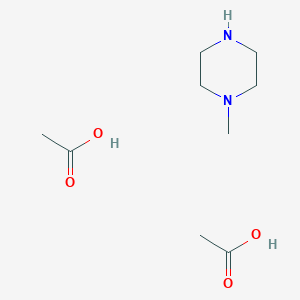
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

